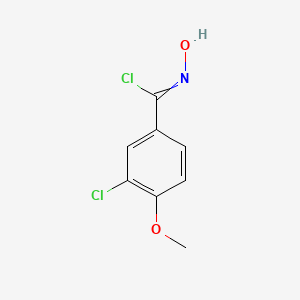

3-Chloro-N-hydroxy-4-methoxybenzimidoyl Chloride

Descripción

Propiedades

Fórmula molecular |

C8H7Cl2NO2 |

|---|---|

Peso molecular |

220.05 g/mol |

Nombre IUPAC |

3-chloro-N-hydroxy-4-methoxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-7-3-2-5(4-6(7)9)8(10)11-12/h2-4,12H,1H3 |

Clave InChI |

RJPJJPLJYYATMU-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)C(=NO)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-hydroxy-4-methoxybenzimidoyl Chloride typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is then chlorinated using thionyl chloride to yield the final product .

Industrial Production Methods

Industrial production of 3-Chloro-N-hydroxy-4-methoxybenzimidoyl Chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-N-hydroxy-4-methoxybenzimidoyl Chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted benzimidoyl chlorides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Chloro-N-hydroxy-4-methoxybenzimidoyl Chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Chloro-N-hydroxy-4-methoxybenzimidoyl Chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of their function. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities, where it can disrupt essential biological processes in target cells .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of substituents and functional groups. Below is a comparative analysis with related compounds:

Reactivity and Stability

- Nucleophilic Substitution : The N-hydroxy group in the target compound increases its susceptibility to nucleophilic attack compared to N-methyl or N-aryl analogs. The 3-Cl substituent deactivates the ring, slowing electrophilic substitution but directing reactivity to specific positions.

- Acidity: The N-hydroxy group imparts higher acidity (pKa ~8–10) compared to non-hydroxylated benzimidoyl chlorides (pKa >12), enabling deprotonation under milder conditions.

- Stability : Hygroscopicity is elevated due to the N-hydroxy group, requiring anhydrous storage, whereas analogs like 4-methoxybenzimidoyl chloride are more stable under ambient conditions.

Physical Properties

| Property | 3-Chloro-N-hydroxy-4-methoxybenzimidoyl Chloride | 4-Methoxybenzimidoyl Chloride | 3-Chloro-N-(4-methylphenyl)propanamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~234.5 | ~185.6 | ~227.7 |

| Solubility in Polar Solvents | High (due to N-hydroxy group) | Moderate | Low |

| Melting Point | ~90–95°C (decomposes) | ~120–125°C | ~145–150°C |

Actividad Biológica

3-Chloro-N-hydroxy-4-methoxybenzimidoyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

Molecular Formula : C10H9ClN2O2

Molecular Weight : 228.64 g/mol

IUPAC Name : 3-Chloro-N-hydroxy-4-methoxybenzimidoyl chloride

Canonical SMILES : ClC1=C(C(=C(C=C1)OC)N=O)N=C(N)Cl

The biological activity of 3-Chloro-N-hydroxy-4-methoxybenzimidoyl chloride is primarily attributed to its ability to interact with specific biological targets. The compound's hydroxylamine group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, potentially leading to apoptosis, particularly in cancer cells. Additionally, the compound may inhibit specific enzymes involved in cellular signaling pathways, disrupting normal cellular functions.

Antimicrobial Activity

Research indicates that 3-Chloro-N-hydroxy-4-methoxybenzimidoyl chloride exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibitory activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these strains were found to be in the range of 8-16 µg/mL, indicating potent activity compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 16 |

| Escherichia coli | >64 |

Anticancer Activity

The anticancer potential of 3-Chloro-N-hydroxy-4-methoxybenzimidoyl chloride has been explored in several studies. In vitro assays using various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) revealed that the compound induces cell cycle arrest and apoptosis. The IC50 values for MCF-7 and HeLa cells were determined to be approximately 12 µM and 15 µM, respectively.

Case Study: MCF-7 Cell Line

A recent study investigated the effects of this compound on the MCF-7 cell line:

- Treatment Duration : 24 hours

- Observations : Significant increase in apoptotic markers (caspase activation).

- Mechanism : Induction of ROS leading to mitochondrial dysfunction.

Toxicity Profile

While exploring its biological activities, it is crucial to consider the toxicity profile of 3-Chloro-N-hydroxy-4-methoxybenzimidoyl chloride. The compound has been classified as harmful if ingested or inhaled, with acute toxicity warnings associated with skin contact. Safety data indicate that proper handling and safety protocols should be observed during laboratory use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.